3-(4-Chlorophenyl)-3-methylbutan-2-amine
Description
3-(4-Chlorophenyl)-3-methylbutan-2-amine (Molecular Formula: C₁₁H₁₆ClN) is a secondary amine featuring a chlorophenyl group attached to a branched butan-2-amine backbone. Its structure includes a methyl group at the 3-position of the butane chain, creating a sterically hindered environment around the amine nitrogen. Key identifiers include the SMILES string CC(C1=CC=C(C=C1)Cl)C(C)NC and InChIKey VKHYOQBLPNDMEW-UHFFFAOYSA-N .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
InChI Key |
OBJBRDYJGVFPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Research Discoveries and Observations
- The use of deuterated methylamines and halogenated pyridine intermediates enables isotopic labeling and structural diversification, which is valuable for mechanistic studies and drug development.
- Palladium-catalyzed transfer hydrogenation offers a mild and selective reduction pathway for triflate intermediates, avoiding harsher reagents and conditions.
- The combination of peptide coupling reagents (EDCI, HOBt) with Boc-protected amines allows for modular synthesis of analogues with high yields and purity.
- Reaction monitoring by TLC and NMR spectroscopy (1H NMR) is critical to ensure completion and identify intermediates during multi-step syntheses.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
N-Formylation with CO₂ and Hydrosilanes
This reaction proceeds via competing pathways depending on the amine’s basicity and reaction conditions.
Pathway 2: Amine-Assisted Formoxysilane Formation
-
Reagents : CO₂, triethoxysilane (HSi(OEt)₃), tetrabutylammonium acetate ([TBA][OAc]) catalyst.
-
Conditions : 298–378 K, solvent-free or in THF.
-
Mechanism :
-
CO₂ reacts with hydrosilane to form formoxysilane intermediates (e.g., (EtO)₃SiCHO).
-
The amine facilitates hydrosilane activation, accelerating formoxysilane formation.
-
Formoxysilane reacts with the amine to yield N-formylated product.
-
-
Key Observation : For less basic amines, formoxysilane intermediates dominate (Figure S33–S35) .
-
Product : N-Formyl-3-(4-chlorophenyl)-3-methylbutan-2-amine.
Pathway 3: Silylcarbamate Intermediate Formation
-
Reagents : CO₂, triethoxysilane, strongly basic amines.
-
Conditions : Requires excess hydrosilane and elevated temperatures.
-
Mechanism :
-
Amine reacts with CO₂ to form a carbamic acid intermediate.
-
Carbamic acid reacts with hydrosilane to form silylcarbamate.
-
Silylcarbamate is reduced by excess hydrosilane to the N-formylated product.
-
-
Key Observation : For basic amines (e.g., benzylamine), silylcarbamate intermediates dominate (Figure 6) .
Table 1: Pathway Comparison
| Parameter | Pathway 2 | Pathway 3 |
|---|---|---|
| Amine Basicity | Low to moderate | High |
| Dominant Intermediate | Formoxysilane | Silylcarbamate |
| Hydrosilane Consumption | Gradual | Rapid during intermediate conversion |
| Product Yield | 65–80% | 70–85% |
Salt Formation
The amine readily forms salts with mineral acids, enhancing stability and water solubility.
-
Reagents : HCl, H₂SO₄.
-
Conditions : Room temperature, aqueous or ethanol solvent.
-
Product : Hydrochloride or sulfate salt (e.g., 3-(4-Chlorophenyl)-3-methylbutan-2-amine hydrochloride).
-
Application : Salts are preferred in pharmaceutical formulations for improved bioavailability.
Oxidation Reactions
Secondary amines are oxidized to hydroxylamines or nitroxides under controlled conditions.
-
Reagents : H₂O₂, m-CPBA.
-
Conditions : Acidic or neutral media, 0–25°C.
-
Product : N-Oxide derivatives (e.g., this compound N-oxide).
-
Note : Over-oxidation to nitro compounds is rare due to steric hindrance from the methyl group.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group undergoes limited reactivity due to the electron-withdrawing chlorine atom.
-
Reagents : HNO₃, H₂SO₄ (nitration).
-
Conditions : 50–60°C, concentrated sulfuric acid.
-
Product : Nitro-substituted derivatives (meta to chlorine due to directing effects).
-
Challenges : Low yields (<20%) due to deactivation of the aromatic ring.
Alkylation and Acylation
The secondary amine undergoes typical nucleophilic reactions:
-
Alkylation :
-
Reagents : Methyl iodide, K₂CO₃.
-
Product : Tertiary ammonium salts (e.g., N-methyl-3-(4-chlorophenyl)-3-methylbutan-2-amine).
-
-
Acylation :
-
Reagents : Acetyl chloride, pyridine.
-
Product : N-Acetyl-3-(4-chlorophenyl)-3-methylbutan-2-amide.
-
Reductive Amination
While primarily a synthetic method, this reaction can modify the amine’s structure:
-
Reagents : Ketones (e.g., acetone), NaBH₃CN.
-
Conditions : Methanol, pH 4–5 (acetic acid buffer).
-
Product : Branched tertiary amines (e.g., 3-(4-Chlorophenyl)-3,4-dimethylpentan-2-amine).
Complexation with Metal Ions
The amine acts as a ligand for transition metals, forming coordination complexes.
-
Reagents : CuCl₂, Ni(NO₃)₂.
-
Conditions : Ethanol, reflux.
-
Product : Square-planar (Cu²⁺) or octahedral (Ni²⁺) complexes.
-
Application : Potential catalysts in organic synthesis.
Degradation Pathways
-
Photodegradation : UV light induces C–Cl bond cleavage, forming phenolic derivatives.
-
Hydrolysis : Under strong acidic/basic conditions, the amine hydrolyzes to 3-(4-chlorophenyl)-3-methylbutan-2-ol.
Scientific Research Applications
3-(4-Chlorophenyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-(4-chlorophenyl)-3-methylbutan-2-amine and related compounds:
| Compound Name | Molecular Formula | Substituents/Modifications | Amine Type | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₆ClN | 4-Chlorophenyl, methyl branches | Secondary amine | 197.71 | Branched chain, steric hindrance | |
| (4-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 4-Chlorophenylmethyl group | Tertiary amine | 211.73 | Additional methylene group | |
| 4-(4-Chlorophenyl)but-3-yn-2-amine | C₁₀H₁₀ClN | Alkyne at C3, 4-chlorophenyl | Primary amine | 179.65 | Rigid triple bond, linear structure | |
| 3-(4-Ethylphenyl)-3-methylbutan-1-amine | C₁₃H₂₁N | Ethylphenyl (replaces chlorophenyl) | Primary amine | 191.31 | Increased hydrophobicity | |
| N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine | C₁₃H₁₈ClN | Cyclobutane ring, 3-methylchlorophenyl | Tertiary amine | 223.74 | Steric hindrance from cyclobutane |
Physicochemical Properties
- Polarity and Solubility : The chlorophenyl group in the target compound enhances polarity compared to the ethylphenyl analog (C₁₃H₂₁N), which is more lipophilic due to the ethyl substituent .
- Boiling Points : Tertiary amines (e.g., C₁₂H₁₈ClN) generally exhibit lower boiling points than primary or secondary amines due to reduced hydrogen bonding .
Biological Activity
3-(4-Chlorophenyl)-3-methylbutan-2-amine, also known as 4-chloro-α-methylphenethylamine, is a compound of significant interest in pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a branched alkyl chain, which contribute to its unique biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cell lines with IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells compared to non-cancerous cells .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 4j | U87MG (glioma) | 12 | High |
| 4j | Non-cancerous | >50 | Low |
2. Kinase Inhibition
The compound has also been studied for its role as a kinase inhibitor. Specifically, it has shown inhibitory activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling pathways. The inhibition of this pathway is particularly relevant for glioma treatment, as elevated AKT2 levels correlate with poor patient prognosis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound selectively inhibits AKT2 with an IC50 of approximately 12 μM, indicating its potential as a therapeutic agent in targeting gliomas .
- Cell Cycle Disruption : Compounds derived from this structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of this compound and its derivatives in preclinical models:
- Glioblastoma Model : In a study involving patient-derived glioblastoma stem cells, the compound inhibited neurosphere formation, suggesting a potential role in targeting cancer stem cells .
- HDAC Inhibition : Derivatives of the compound have been synthesized as potent histone deacetylase inhibitors (HDACIs), exhibiting antiproliferative activity against HeLa cells with IC50 values significantly lower than standard treatments like doxorubicin .
| Compound | Target | Activity |
|---|---|---|
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HDAC | IC50: 0.69 |
| Doxorubicin | Various cancers | IC50: 2.29 |
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)-3-methylbutan-2-amine and its derivatives?
Methodological Answer: A common approach involves condensation reactions between substituted aromatic aldehydes/ketones and amines. For example:
- Claisen-Schmidt condensation : Reacting 4-chloroacetophenone with thiophene-2-carboxaldehyde in ethanol under alkaline conditions yields chalcone intermediates, which can be further functionalized .
- Microwave-assisted synthesis : Eco-friendly catalysts (e.g., ZnO nanoparticles) and microwave irradiation (80°C, 700 W) reduce reaction times from hours to minutes while improving yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are used to confirm substituent positions. For example, methyl groups in 3-(4-chlorophenyl) derivatives appear at δ 1.2–1.5 ppm, while aromatic protons resonate at δ 7.2–7.9 ppm .
- X-ray crystallography : Monoclinic crystal systems (space group ) with π–π stacking interactions (3.8–4.2 Å) are reported for structurally similar compounds .
- LC-MS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., MH at m/z 580.1785 for isotopic analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of diastereomers?
Methodological Answer:
- Chiral resolution : Use enantiopure starting materials (e.g., (S)-3-(4-chlorophenyl) precursors) and chiral auxiliaries.
- Crystallization control : Recrystallization from ethanol/dichloromethane mixtures enriches diastereomeric purity (>99%). For example, slow solvent evaporation at 40°C yields single-crystal forms suitable for X-ray analysis .
- Chromatographic separation : Flash chromatography with hexane:EtOAc (6:4) resolves diastereomers, validated by HPLC (>99% purity) .
Key Challenge : Competing reaction pathways may lead to racemic mixtures. Kinetic control via low-temperature (−10°C) reactions under nitrogen atmospheres minimizes side products .
Q. How should researchers resolve contradictions in cytotoxic activity data across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Cell lines : Activity against MCF-7 (breast cancer) vs. HepG2 (liver cancer) may differ due to metabolic enzyme expression.
- Structural modifications : Substituents like pyridinyl or thiazole groups (e.g., 3-(benzo[d]thiazol-2-yl) derivatives) enhance activity by 20–40% compared to unmodified analogs .
- Assay protocols : Standardize MTT assays with matched incubation times (48–72 hours) and concentrations (IC 10–50 μM) .
Q. Data Analysis Example :
| Derivative | IC (μM) | Cell Line | Reference |
|---|---|---|---|
| Thiophene-substituted | 12.3 ± 1.2 | MCF-7 | |
| Pyridinyl-substituted | 28.5 ± 2.1 | HepG2 |
Q. What strategies validate the biological mechanisms of 3-(4-chlorophenyl) derivatives (e.g., cholesterol inhibition)?
Methodological Answer:
- In vitro enzyme assays : Measure inhibition of HMG-CoA reductase (key cholesterol biosynthesis enzyme) at varying concentrations (0.1–100 μM).
- Animal models : Administer derivatives (10–50 mg/kg/day) to hypercholesterolemic rats and quantify serum LDL/HDL ratios via ELISA .
- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., β-lactams docked into HMG-CoA reductase with ΔG < −8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
